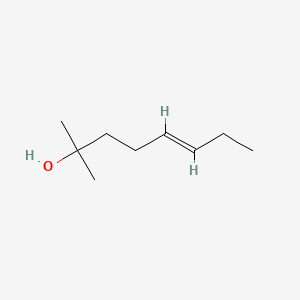
(E)-2-Methyloct-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Methyloct-5-en-2-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond between the fifth and sixth carbon atoms in its octane chain. This compound is known for its distinct odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-2-Methyloct-5-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 2-methyl-1-octene. The reaction typically proceeds as follows:
Hydroboration: 2-methyl-1-octene is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Methyloct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form (E)-2-Methyloctan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 2-Methyl-5-octanone or 2-Methyl-5-octanal.
Reduction: (E)-2-Methyloctan-2-ol.
Substitution: 2-Chloro-2-methyloct-5-ene.
Wissenschaftliche Forschungsanwendungen
(E)-2-Methyloct-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (E)-2-Methyloct-5-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of the alcohol group to form corresponding aldehydes or ketones. The pathways involved include the oxidation-reduction cycle, where the compound undergoes enzymatic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-octanol: Similar structure but lacks the double bond.
2-Methyl-2-octanol: Similar structure but with a different position of the hydroxyl group.
2-Methyl-5-octanone: Oxidized form of (E)-2-Methyloct-5-en-2-ol.
Uniqueness
This compound is unique due to the presence of both a double bond and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
55928-73-9 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(E)-2-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5+ |
InChI-Schlüssel |
LGAOBFAFWKTUEZ-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=C/CCC(C)(C)O |
Kanonische SMILES |
CCC=CCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















